molecular formula C15H11ClN2O2 B580253 N-Desmethyl Clobazam-d5 CAS No. 129973-75-7

N-Desmethyl Clobazam-d5

Cat. No.: B580253
CAS No.: 129973-75-7
M. Wt: 291.746
InChI Key: RRTVVRIFVKKTJK-RALIUCGRSA-N
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Description

Significance of Deuterated Compounds in Contemporary Analytical Chemistry

Deuterated compounds, where hydrogen atoms are replaced by deuterium (B1214612), are particularly significant in modern analytical chemistry. clearsynth.com This process, known as deuteration, provides a powerful tool for researchers across multiple disciplines. thalesnano.com

One of the primary applications of deuterated compounds is their use as internal standards in mass spectrometry. thalesnano.com Mass spectrometry is a technique used to identify and quantify compounds by measuring their mass-to-charge ratio. thalesnano.com By adding a known quantity of a deuterated standard to a sample, researchers can improve the accuracy and reliability of their measurements. clearsynth.com The deuterated standard behaves almost identically to the analyte of interest during sample preparation and analysis, but its increased mass allows it to be distinguished by the mass spectrometer. This helps to correct for variations in sample extraction and ionization efficiency, as well as matrix effects, which are interferences from other components in a complex sample. clearsynth.com

Deuterated compounds are also extensively used in Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structure of molecules. thalesnano.comtutorchase.com In NMR, the signals from hydrogen atoms in a solvent can interfere with the signals from the compound being analyzed. tutorchase.com By using a deuterated solvent, these interfering signals are eliminated, allowing for a clearer and more accurate analysis of the compound's structure. tutorchase.com

N-Desmethyl Clobazam-d5 within the Context of Benzodiazepine (B76468) Metabolite Research

N-desmethylclobazam is the major and most active metabolite of clobazam, a 1,5-benzodiazepine. glpbio.comnih.govplos.org The metabolism of clobazam to N-desmethylclobazam is primarily carried out by the cytochrome P450 enzyme, CYP3A4. glpbio.com N-desmethylclobazam itself has a longer half-life than its parent compound. plos.org

In the field of benzodiazepine metabolite research, this compound serves as a crucial analytical tool. It is primarily used as an internal standard for the quantification of N-desmethylclobazam in biological samples such as plasma and hair. researchgate.netcuny.edu The use of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for the precise and accurate measurement of N-desmethylclobazam concentrations. researchgate.net

For instance, in a study to determine the levels of clobazam and N-desmethylclobazam in human plasma, this compound was used as an internal standard to ensure the reliability of the results. researchgate.net This is particularly important for therapeutic drug monitoring and bioequivalence studies. researchgate.netmdpi.com

Role of Deuterium Labeling in Advanced Pharmacokinetic and Metabolic Studies

Deuterium labeling plays a vital role in advanced pharmacokinetic and metabolic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of drugs. acs.orgassumption.edu By replacing hydrogen atoms with deuterium at specific positions in a drug molecule, researchers can investigate its metabolic fate. symeres.com

The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). assumption.edu This difference can lead to a "kinetic isotope effect," where the rate of a chemical reaction involving the breaking of this bond is slowed down. assumption.edu In drug metabolism, this can mean that the deuterated version of a drug is metabolized more slowly than its non-deuterated counterpart. zeochem.com

This property is exploited in several ways:

Metabolic Pathway Identification: By observing how a deuterated drug is broken down in the body, researchers can identify the specific metabolic pathways and the enzymes involved. symeres.com

Improved Pharmacokinetic Profiles: Slowing down the metabolism of a drug can lead to a longer half-life and more stable drug levels in the body. nih.gov This could potentially lead to less frequent dosing and improved patient compliance. nih.gov

Reduced Formation of Toxic Metabolites: In some cases, deuterium labeling can alter the metabolic pathway of a drug, leading to the formation of fewer toxic metabolites. nih.gov

The use of deuterated compounds, including this compound, has become an indispensable part of modern drug discovery and development, enabling more precise and detailed investigations into the behavior of drugs and their metabolites within biological systems. symeres.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-5-(2,3,4,5,6-pentadeuteriophenyl)-1H-1,5-benzodiazepine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-10-6-7-12-13(8-10)18(11-4-2-1-3-5-11)15(20)9-14(19)17-12/h1-8H,9H2,(H,17,19)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTVVRIFVKKTJK-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)CC(=O)NC3=C2C=C(C=C3)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747548
Record name 8-Chloro-1-(~2~H_5_)phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129973-75-7
Record name 8-Chloro-1-(~2~H_5_)phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Characterization of Deuterated Benzodiazepine Analogues

Advanced Synthetic Routes for N-Desmethyl Clobazam-d5

The synthesis of this compound, chemically known as 8-Chloro-1-(phenyl-d5)-1,5-dihydro-2H-benzo[b] sigmaaldrich.comdiazepine-2,4(3H)-dione, involves the specific incorporation of five deuterium (B1214612) atoms onto the phenyl ring. synzeal.comcleanchemlab.com This isotopic labeling provides a distinct mass shift, crucial for its use in mass spectrometry-based assays, without significantly altering its chemical properties. Advanced synthetic strategies are employed to achieve high levels of deuterium incorporation and chemical purity.

Catalytic Hydrogen-Deuterium Exchange Reactions

Catalytic hydrogen-deuterium (H-D) exchange is a prominent method for incorporating deuterium into aromatic systems. mdpi.com This technique relies on a catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source.

Catalysts and Conditions : Transition metal catalysts, particularly those based on palladium, iridium, and rhodium, are effective for H-D exchange on aromatic rings. researchgate.netyale.edu For instance, palladium on carbon (Pd/C) can be used with deuterium gas (D₂) under controlled temperature and pressure to deuterate aromatic compounds. More advanced methods may utilize iridium or iron-based pincer complexes that activate C-H bonds under mild conditions, allowing for exchange with a deuterated solvent like benzene-d₆. nih.gov

Reaction Mechanism : The process often involves the oxidative addition of a C-H bond to the metal center, followed by reductive elimination that incorporates a deuterium atom. In acid-catalyzed exchanges, a deuterated acid such as deuterated trifluoroacetic acid acts as both the solvent and the deuterium source, promoting electrophilic aromatic substitution. researchgate.net Base-catalyzed reactions can also be employed, proceeding through a keto-enol equilibrium mechanism where applicable. mdpi.com The selection of the catalyst and conditions is crucial to direct the deuteration to the specific positions on the phenyl ring.

Deuterium Incorporation Techniques

Beyond direct H-D exchange on the final molecule, other techniques can be used to incorporate deuterium during the synthesis.

Use of Deuterated Precursors : A common and efficient strategy involves building the molecule from starting materials that are already deuterated. For this compound, the synthesis could commence with a deuterated precursor such as phenyl-d₅-hydrazine. This ensures the deuterium atoms are precisely located in the final structure.

Deuterated Reagents : Specific functional groups can be deuterated using deuterated reagents. For example, the formation of deuterated methoxy (B1213986) groups has been achieved by reacting a precursor with deuterated methanol (B129727) (CD₃OD) in the presence of a base. nih.gov While not directly applicable to the phenyl ring deuteration in this compound, this illustrates a versatile approach for targeted deuterium labeling. The strategic replacement of hydrogen with deuterium at known metabolic "soft spots" is a key driver for creating these molecules, as it can enhance metabolic stability and improve pharmacokinetic profiles. nih.govnih.gov

Purification Methodologies for Research-Grade this compound

Achieving research-grade purity (typically >95%) is paramount for a reference material. lgcstandards.com Following synthesis, the crude this compound must undergo rigorous purification to remove unreacted starting materials, non-deuterated or partially deuterated species, and other byproducts.

A variety of chromatographic and other techniques are employed for this purpose. researchgate.net

Purification MethodPrincipleApplication Notes
Column Chromatography Separation based on differential adsorption of components to a solid stationary phase.Frequently used for purifying deuterated benzodiazepines. google.comgoogle.com Common stationary phases include silica (B1680970) gel or alumina, with mobile phases like dichloromethane/methanol mixtures. google.com
Recrystallization Purification of a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling.Effective for removing impurities with different solubility profiles and is often used as a final purification step.
Preparative HPLC High-resolution separation based on the partitioning of components between a liquid mobile phase and a solid stationary phase.Capable of achieving very high purity levels required for reference standards. The purity of the final product is often confirmed using analytical HPLC. lgcstandards.com
Liquid-Liquid Extraction (LLE) Separation based on the differential solubility of components in two immiscible liquid phases.Used to remove impurities based on their polarity and is a common step in the workup of organic reactions. researchgate.netoup.com
Solid-Phase Extraction (SPE) Components are separated from a liquid sample by passing it through a solid sorbent material.Efficient for sample cleanup and isolating the target compound from a complex mixture. researchgate.netoup.com

Qualification and Certification of this compound as a Reference Material

For this compound to be used as a reliable analytical standard, it must be rigorously qualified and certified. This process ensures the material's identity, purity, and concentration are accurately determined and traceable. While the non-deuterated analogue, N-Desmethylclobazam, is available as a Certified Reference Material (CRM), similar principles apply to the qualification of the deuterated standard. sigmaaldrich.comcaymanchem.comcerilliant.com

The qualification process is governed by international standards such as ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories) and ISO 17034 (General requirements for the competence of reference material producers). caymanchem.com

A Certificate of Analysis (CoA) is issued with the reference material, which provides comprehensive data on its characterization. lgcstandards.comcaymanchem.com

CoA ParameterDescriptionAnalytical Techniques Used
Identity/Structure Confirms that the material has the correct chemical structure.Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy.
Purity Determines the percentage of the desired compound in the material.High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC). lgcstandards.com
Certified Value The assigned value of a specific property, such as concentration in a solution or purity of a neat solid. caymanchem.comQuantitative analysis, often using a primary reference standard for calibration.
Uncertainty The range within which the true value is expected to lie, accounting for all sources of error in the measurement process. caymanchem.comStatistical analysis of measurement data.
Metrological Traceability An unbroken chain of calibrations linking the certified value to a national or international standard. caymanchem.comCalibration records and comparison with higher-order reference materials.

This certified reference material is intended for applications such as analytical method development, method validation, and as a quality control standard in forensic and clinical toxicology. synzeal.comcleanchemlab.comcerilliant.com

Advanced Analytical Methodologies for N Desmethyl Clobazam D5

Mass Spectrometry (MS) Applications in Quantitative Analysis

Mass spectrometry stands as a cornerstone for the quantitative analysis of N-Desmethyl Clobazam-d5, offering unparalleled sensitivity and selectivity. Its application is pivotal in differentiating the deuterated standard from its non-deuterated counterpart and other structurally related compounds within complex biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preeminent technique for the precise quantification of this compound. nih.gov This method combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. nih.gov LC-MS/MS methods are routinely developed and validated for the quantification of clobazam and N-desmethylclobazam in biological samples like plasma and serum, where this compound is used as an internal standard to ensure accuracy. nih.govresearchgate.net

The use of a deuterated internal standard like this compound is advantageous as it co-elutes with the analyte of interest (N-desmethylclobazam) and experiences similar matrix effects and ionization suppression, leading to more reliable and reproducible results.

A key aspect of LC-MS/MS analysis is the use of Multiple Reaction Monitoring (MRM). This highly selective technique involves monitoring a specific precursor-to-product ion transition for a particular compound. For this compound, specific MRM transitions are chosen to distinguish it from the unlabeled N-desmethylclobazam and other potential interferences. nih.gov

In positive electrospray ionization (ESI) mode, the precursor ion of N-desmethylclobazam is typically m/z 287.0, which fragments to a product ion of m/z 245.0. researchgate.net For its deuterated internal standard, N-desmethylclobazam-d5, the transition monitored is m/z 292.0 → 250.0. researchgate.net This mass difference of 5 Da allows for the unambiguous detection and quantification of both the analyte and the internal standard. researchgate.net The selection of unique fragment ions is critical to minimize cross-reactivity between the analyte and its deuterated standard.

Table 1: Exemplary MRM Transitions for N-Desmethylclobazam and its Deuterated Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
N-Desmethylclobazam287.0245.0
This compound292.0250.0

Note: The specific m/z values may vary slightly depending on the instrument and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) offers an alternative and powerful approach for the analysis of this compound. HRMS instruments can resolve isotopic clusters, which is particularly useful in complex samples where there might be co-eluting compounds with similar nominal masses. By providing highly accurate mass measurements, HRMS can definitively distinguish between N-desmethylclobazam and its d5-labeled internal standard, further enhancing the confidence in the analytical results. The ability of HRMS to differentiate compounds based on very small mass differences is a significant advantage in preventing misidentification and ensuring accurate quantification. ird.fr

While LC-MS/MS is more commonly employed, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of N-desmethylclobazam. However, GC-MS often requires derivatization of the analytes to increase their volatility and thermal stability, which can add complexity to the sample preparation process. Despite this, GC-MS remains a viable technique, particularly in forensic toxicology laboratories. researchgate.net The use of this compound as an internal standard in GC-MS analysis would follow similar principles to LC-MS/MS, with the mass spectrometer being used to differentiate between the labeled and unlabeled compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Precise Quantification

Multiple Reaction Monitoring (MRM) Transitions for Selective Detection

Chromatographic Separation Techniques

Effective chromatographic separation is fundamental to the accurate quantification of this compound and its non-deuterated analog. The goal is to achieve baseline separation of the analytes from endogenous matrix components and other potential interferences.

The development of a robust liquid chromatographic method is a critical first step in the analytical workflow. drugdiscoverytrends.com Reversed-phase chromatography is the most common approach for the separation of clobazam and its metabolites. researchgate.netnih.gov

Several factors are considered during method development and optimization:

Column Chemistry: C18 columns are frequently used, providing good retention and separation for benzodiazepines. researchgate.netresearchgate.net The choice of a specific C18 column can impact the resolution and peak shape. For instance, an Agilent Zorbax Eclipse Plus C-18 RRHD column has been successfully used. nih.govresearchgate.net

Mobile Phase Composition: The mobile phase typically consists of an aqueous component (often containing a buffer like ammonium (B1175870) formate (B1220265) and an acid like formic acid to improve peak shape and ionization efficiency) and an organic solvent (commonly acetonitrile (B52724) or methanol). nih.govresearchgate.netresearchgate.net The gradient elution, where the proportion of the organic solvent is varied over time, is optimized to achieve the desired separation within a reasonable run time. nih.gov A typical mobile phase might consist of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. cuny.edu

Flow Rate and Injection Volume: These parameters are adjusted to optimize peak sharpness and sensitivity. Flow rates around 0.3 to 0.8 mL/min are common. cuny.edumdpi.com

Column Temperature: Maintaining a constant and optimized column temperature (e.g., 40°C) ensures reproducible retention times and peak shapes. cuny.edu

The optimization process often involves a systematic approach, such as Quality by Design (QbD), to understand the impact of different parameters on the separation and to define a robust operating range. drugdiscoverytrends.com

Table 2: Typical Liquid Chromatography Parameters for the Analysis of N-Desmethylclobazam

ParameterCondition
Column C18 reverse phase (e.g., Agilent Zorbax Eclipse Plus C-18 RRHD) nih.govresearchgate.net
Mobile Phase A 0.05% formic acid in 5mM ammonium formate, pH 3.0 nih.govresearchgate.net or 0.1% formic acid in water cuny.edu
Mobile Phase B 0.1% formic acid in acetonitrile nih.govresearchgate.netcuny.edu
Flow Rate 0.3 - 0.8 mL/min cuny.edumdpi.com
Column Temperature 40 °C cuny.edu
Injection Volume 5 µL nih.govresearchgate.net

Development and Optimization of Liquid Chromatographic Methods

Reversed-Phase Chromatography Column Selection

The separation of this compound and related compounds is predominantly achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The choice of the stationary phase is critical for achieving optimal separation and peak resolution.

Commonly, C18 columns are the standard choice for the analysis of clobazam and its metabolites, including N-desmethylclobazam. researchgate.netresearchgate.netmdpi.com These columns offer a hydrophobic stationary phase that interacts effectively with the non-polar regions of the analytes. sepscience.com For instance, an Agilent Zorbax Eclipse Plus C-18 RRHD column has been successfully used for the chromatographic separation of N-desmethylclobazam. nih.govresearchgate.net Similarly, another method utilized a C18 reverse phase column for the determination of clobazam and N-desmethylclobazam in human plasma. researchgate.netresearchgate.net

In some applications, alternative column chemistries are employed to enhance retention and selectivity, particularly for polar analytes. A Phenomenex Kinetex™ Biphenyl column (50 x 2.1 mm, 1.7 µm) has been used for the separation of clobazam and N-desmethylclobazam. researchgate.net For challenging separations involving polar compounds, a polar-embedded mixed-mode C18 column, such as the Thermo Scientific™ Acclaim™ PolarAdvantage II (PA2), can provide improved retention and separation of polar functional groups. lcms.cz Another study described the use of a Hypersil 5 MOS column for the analysis of clobazam and desmethylclobazam. nih.gov

The selection of the appropriate column depends on the specific requirements of the assay, including the complexity of the sample matrix and the desired chromatographic performance.

Table 1: Examples of Reversed-Phase Columns Used in the Analysis of N-Desmethyl Clobazam and Related Compounds
Column TypeDimensionsApplicationReference
Agilent Zorbax Eclipse Plus C-18 RRHD-Chromatographic separation of clobazam and N-desmethylclobazam nih.govresearchgate.net
C18 Reverse Phase-Determination of clobazam and N-desmethylclobazam in human plasma researchgate.netresearchgate.net
Phenomenex Kinetex™ Biphenyl50 x 2.1 mm, 1.7 µmSeparation of clobazam and N-desmethylclobazam researchgate.net
Hypersil 5 MOS-Analysis of clobazam and desmethylclobazam nih.gov
Mobile Phase Composition and Gradient Elution Strategies

The mobile phase composition and elution strategy are critical parameters that are optimized to achieve efficient separation of this compound from other components in the sample. Both isocratic and gradient elution methods are utilized.

In reversed-phase chromatography, the mobile phase typically consists of an aqueous component and an organic modifier, such as acetonitrile or methanol (B129727). sepscience.com The pH of the aqueous phase is often adjusted with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency in mass spectrometry.

Isocratic Elution: Some methods employ a constant mobile phase composition throughout the analysis. For example, a mixture of water and acetonitrile (57:43, v/v) has been used for the isocratic elution of clobazam and N-desmethylclobazam. researchgate.netresearchgate.net Another isocratic method utilized a mobile phase of 5 mM Ammonium Formate with 0.01% ammonium hydroxide (B78521) (40%) and Methanol (60%). researchgate.net A different approach used a mobile phase consisting of acetonitrile and acetate (B1210297) buffer (pH 5.4) in a 40:60 vol/vol ratio. nih.gov

Gradient Elution: Gradient elution, where the mobile phase composition is changed over time, is often preferred for complex samples or to reduce analysis time. scispace.com A common strategy involves increasing the proportion of the organic solvent during the run. One method starts with 20% mobile phase B (0.1% formic acid in acetonitrile) and increases it to 40% over 2.5 minutes, then to 90% at 3.5 minutes, before returning to the initial conditions. The mobile phase A in this case was 0.05% formic acid in 5 mM ammonium formate at pH 3.0. nih.gov Another gradient method involved a mobile phase starting with a certain composition and changing it over a 15-minute run, where from 0.5 to 10.0 minutes both mobile phases reached 50%, and then mobile phase B increased to 95% for 2.5 minutes before returning to the initial concentrations. unibo.it

The choice between isocratic and gradient elution depends on the complexity of the sample and the analytical goals. Gradient elution generally provides better resolution for complex mixtures and can shorten the analysis time. scispace.com

Table 2: Mobile Phase Compositions and Elution Strategies
Aqueous PhaseOrganic PhaseElution TypeReference
WaterAcetonitrile (43%)Isocratic researchgate.netresearchgate.net
5 mM Ammonium Formate with 0.01% ammonium hydroxide (40%)Methanol (60%)Isocratic researchgate.net
Acetate buffer (pH 5.4) (60%)Acetonitrile (40%)Isocratic nih.gov
0.05% formic acid in 5 mM ammonium formate, pH 3.00.1% formic acid in acetonitrileGradient nih.gov
--Gradient (15 min) unibo.it

Considerations for Gas Chromatographic Method Development

While liquid chromatography is more common, gas chromatography (GC) can also be used for the analysis of clobazam and its metabolites. GC methods often require derivatization for thermally unstable compounds, but for some benzodiazepines, direct analysis is possible. sciex.com

One study developed a GC method for the quantification of several benzodiazepines, including clobazam and N-desmethylclobazam, in plasma. This method involved extraction with butyl acetate and analysis on a CP-Sil 5 WSCOT capillary column with electron-capture detection. capes.gov.br Another GC method for determining clobazam in human plasma utilized a nitrogen-selective detector. nih.gov A further study mentions the gas-chromatographic determination of clobazam and N-desmethylclobazam in serum. d-nb.info

Key considerations for GC method development include the choice of the column, detector, and temperature programming. The volatility and thermal stability of the analyte are crucial factors in determining the suitability of GC. For less volatile or thermally labile compounds, derivatization may be necessary to improve their chromatographic properties.

Method Validation Parameters for Deuterated Internal Standards

The validation of analytical methods is essential to ensure their reliability and accuracy. For methods employing deuterated internal standards like this compound, specific validation parameters are critical. The use of stable isotope-labeled internal standards is advisable to adequately compensate for matrix effects. d-nb.info

Linearity and Calibration Curve Establishment

Linearity demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte. A calibration curve is established by analyzing a series of standards at different concentrations. chromatographyonline.com

For the analysis of clobazam and N-desmethylclobazam, calibration curves have been shown to be linear over specific concentration ranges. For instance, one method demonstrated linearity from 20 to 2,000 ng/mL for clobazam and 200 to 10,000 ng/mL for N-desmethylclobazam, with a coefficient of determination (r²) greater than 0.990. nih.govnih.gov Another HPLC method showed linearity over the concentration range of 20–500 ng/mL for clobazam and 200–3000 ng/mL for N-desmethylclobazam. researchgate.netresearchgate.net A different LC-MS/MS method was validated over a concentration range of 2.0-750 ng/mL for clobazam and 0.7-200 ng/mL for N-desmethylclobazam. researchgate.net

The establishment of a reliable calibration curve is fundamental for the accurate quantification of the analyte in unknown samples. The use of a weighted linear regression, such as 1/x weighting, is common to ensure accuracy across the entire calibration range. nih.gov

Sensitivity and Limits of Quantification (LOQ)

The sensitivity of an analytical method is determined by its limit of detection (LOD) and limit of quantification (LOQ). The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. researchgate.netresearchgate.net

For clobazam and its metabolite, various studies have reported different LOQs depending on the method and instrumentation. One LC-MS/MS method reported an LOQ of 20 ng/mL for clobazam and 200 ng/mL for N-desmethylclobazam. nih.govresearchgate.net Another HPLC method also found the LLOQ to be 20 ng/mL for clobazam and 200 ng/mL for N-desmethylclobazam. researchgate.netresearchgate.net A more sensitive LC-MS/MS method achieved a lower limit of quantification (LLOQ) of 0.5 ng/mL in plasma. In a separate study, the LOQ was 10.0 ng/mL for clonazepam, 25.0 ng/mL for clobazam, and 100.0 ng/mL for N-desmethylclobazam. brjac.com.br

The required sensitivity of the method depends on the expected concentrations of the analyte in the samples being analyzed.

Precision and Accuracy Assessments

Precision refers to the closeness of agreement between a series of measurements, while accuracy refers to the closeness of the measured value to the true value. Both intra-day (within a single day) and inter-day (on different days) precision and accuracy are evaluated. researchgate.net

For methods analyzing clobazam and N-desmethylclobazam, precision is typically expressed as the coefficient of variation (CV, %), and accuracy is expressed as the percent error. researchgate.net One study reported intra-day and inter-day imprecision for both compounds to be less than 5%. nih.gov Another study found the intra-day CV was <10% for clobazam and <6% for N-desmethylclobazam, while the inter-day CV for clobazam was <16% and for the metabolite was <6%. The accuracy for both was within ±10%. researchgate.netmdpi.com In another validation, mean accuracy was within ±10% of the target concentration and a CV of <10% was observed. hubspotusercontent-na1.net Generally, a CV of less than 15% and an accuracy within ±15% of the expected concentration are considered acceptable. nih.govd-nb.info

These assessments are crucial to ensure that the analytical method is both reproducible and reliable for its intended purpose.

Table 3: Summary of Method Validation Parameters
ParameterClobazamN-DesmethylclobazamReference
Linearity Range 20-2000 ng/mL200-10,000 ng/mL nih.govresearchgate.net
20-500 ng/mL200-3000 ng/mL researchgate.netresearchgate.net
2.0-750 ng/mL0.7-200 ng/mL researchgate.net
LOQ 20 ng/mL200 ng/mL nih.govresearchgate.net
20 ng/mL200 ng/mL researchgate.netresearchgate.net
0.5 ng/mL-
25.0 ng/mL100.0 ng/mL brjac.com.br
Precision (CV%) <5% (Intra- and Inter-day)<5% (Intra- and Inter-day) nih.gov
<10% (Intra-day), <16% (Inter-day)<6% (Intra- and Inter-day) researchgate.netmdpi.com
Accuracy within ±10%within ±10% hubspotusercontent-na1.net
within ±10%within ±10% researchgate.netmdpi.com

Recovery and Matrix Effect Evaluation in Bioanalytical Assays

The evaluation of recovery and matrix effects is a critical component in the validation of bioanalytical methods, ensuring the accuracy and reliability of quantifying this compound in complex biological samples. These assessments are particularly crucial for methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common technique for the analysis of this compound.

Recovery

The recovery of an analyte from a biological matrix refers to the efficiency of the extraction process. It is determined by comparing the analytical response of an analyte extracted from a biological sample to the response of a pure standard solution at the same concentration. High and consistent recovery is desirable to ensure that the majority of the analyte is being measured.

In a study developing an LC-MS/MS method for the determination of clobazam and N-desmethylclobazam in serum, the recovery was found to be in the range of 95% to 109% for all analytes, indicating a highly efficient liquid-liquid extraction procedure with ethyl acetate. brjac.com.br Another study utilizing protein precipitation with methanol for sample preparation also reported high recovery rates of over 95%. researchgate.net

Matrix Effect

The matrix effect is the alteration of ionization efficiency by co-eluting substances from the biological matrix. This can lead to ion suppression or enhancement, affecting the accuracy and precision of the measurement. The use of a stable isotope-labeled internal standard, such as this compound, is a key strategy to compensate for these effects, as it is expected to have nearly identical chromatographic behavior and ionization characteristics to the analyte.

Several studies have investigated the matrix effect for the analysis of N-desmethylclobazam. One study using a protein precipitation method found that the matrix effect was very low, with a maximum of 26% ion suppression or 28% enhancement at low concentrations, demonstrating the effectiveness of the sample purification. researchgate.net This finding suggests that for this particular method, the matrix effect is not a significant concern for the quantification of the analytes. researchgate.net Another LC-MS/MS method for the analysis of benzodiazepines in urine and whole blood, which employed a dilute-and-shoot methodology, also aimed to reduce matrix effects. chromtech.net.au The inherent selectivity of certain liquid chromatography columns, such as those with a Biphenyl ligand, can also help to minimize matrix effects by separating the analyte from interfering components. chromtech.net.au

The evaluation of matrix effects is typically performed by comparing the response of the analyte in a post-extraction spiked sample to the response of a pure standard solution. Regulatory guidelines, such as those from the European Medicines Agency (EMA), recommend testing selectivity by spiking at least 10 sources of sample matrix, including lipemic and hemolyzed samples, at or near the lower limit of quantification (LLOQ). europa.eu

Table 1: Recovery and Matrix Effect Data for N-Desmethylclobazam in Bioanalytical Assays

ParameterMethodMatrixFindingReference
Recovery LC-MS/MS with liquid-liquid extractionSerum95% - 109% brjac.com.br
Recovery LC-MS/MS with protein precipitationPlasma>95% researchgate.net
Matrix Effect LC-MS/MS with protein precipitationPlasmaMaximum of 26% ion suppression or 28% enhancement at low concentrations researchgate.net

Selectivity and Interference Evaluation

Selectivity is the ability of a bioanalytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous substances, metabolites, and co-administered drugs. ich.org For this compound, which serves as an internal standard, its selectivity is paramount to ensure that it does not suffer from interference that could compromise the accuracy of the quantification of the target analyte, N-desmethylclobazam.

The evaluation of selectivity involves analyzing blank matrix samples from multiple sources to check for any interfering peaks at the retention time of the analyte and the internal standard. ich.org According to the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline, responses from interfering components should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the internal standard response in the LLOQ sample. ich.org

In the context of LC-MS/MS methods, selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection. The use of Multiple Reaction Monitoring (MRM) mode in tandem mass spectrometry provides a high degree of specificity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. nih.gov For this compound, a unique precursor-to-product ion transition (m/z 292.0 → 250.0) is monitored, which is different from that of the unlabeled N-desmethylclobazam (m/z 287.0 → 245.0). researchgate.net

Studies have demonstrated the high selectivity of LC-MS/MS methods for the analysis of N-desmethylclobazam. One study reported that in their developed method, there were no interfering peaks observed with both clobazam and N-desmethylclobazam in blank human plasma. researchgate.net Another study confirmed the absence of endogenous interferences at the retention time of N-desmethylclobazam and the internal standard by comparing the chromatogram of a blank sample with that of the LLOQ sample. brjac.com.br

Potential for interference from structurally related compounds, such as other benzodiazepines or their metabolites, is a key consideration. For example, a method developed for the therapeutic drug monitoring of clobazam and N-desmethylclobazam was shown to be free from interference from other antiepileptic compounds like clonazepam and phenobarbital. researchgate.net The chromatographic separation is optimized to resolve the analyte and internal standard from any potential interferents.

Table 2: Precursor-to-Product Ion Transitions for N-Desmethylclobazam and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
N-Desmethylclobazam287.0245.0 researchgate.net
This compound292.0250.0 researchgate.net

Mechanistic Investigations of Clobazam and Its Metabolites Utilizing Deuterated Analogues

In Vitro Enzymatic Biotransformation Studies

In vitro studies using human liver microsomes and recombinant cytochrome P450 (CYP) enzymes are pivotal in elucidating the specific metabolic pathways of a drug. These experiments help identify the enzymes responsible for biotransformation and characterize the kinetics of these reactions.

Clobazam is extensively metabolized in the liver, with its primary transformation being N-demethylation to form the active metabolite, N-desmethylclobazam. drugbank.comaesnet.org Studies utilizing cDNA-expressed P450 isoforms have identified the key enzymes involved in this process. nih.gov

The kinetics of the formation of N-desmethylclobazam have been characterized for the principal enzymes involved. nih.gov CYP3A4 exhibits the highest intrinsic clearance for this reaction, establishing it as the main catalyst for clobazam's demethylation. nih.gov While CYP2C19 and CYP2B6 also contribute, their roles are considered minor in comparison. pharmgkb.orgnih.gov The kinetic parameters for the formation of N-desmethylclobazam by these enzymes are detailed in the table below.

EnzymeKm (μM)Vmax (nmol/min/nmol P450)Intrinsic Clearance (CLint) (μL/min/nmol P450)
CYP3A429.06.20214
CYP2C1931.91.1536.1
CYP2B62895.7019.7

Data sourced from Giraud et al. (2004). nih.gov

The N-demethylation of clobazam to N-desmethylclobazam is primarily catalyzed by CYP3A4, with lesser contributions from CYP2C19 and CYP2B6. nih.govuky.edu The dominant role of CYP3A4 is confirmed by in vitro inhibition studies, where the CYP3A4 inhibitor ketoconazole (B1673606) was shown to inhibit the demethylation of clobazam by 70%. nih.gov In contrast, the CYP2C19 inhibitor omeprazole (B731) only reduced the reaction by 19%. nih.gov

While CYP2C19 plays a minor role in the initial demethylation of clobazam, it is the principal enzyme responsible for the subsequent hydroxylation of the active metabolite, N-desmethylclobazam. drugbank.comnih.govuky.edu This makes the CYP2C19 genetic polymorphism a significant factor in the pharmacokinetics of N-desmethylclobazam, as individuals who are poor metabolizers for this enzyme can experience a significant accumulation of the metabolite. nih.govresearchgate.net The co-administration of drugs that induce CYP3A4 (like carbamazepine) or inhibit CYP2C19 can also alter the metabolic ratio of N-desmethylclobazam to clobazam. uky.eduaesnet.org

The primary metabolic pathway for the formation of N-desmethylclobazam from clobazam is mediated by cytochrome P450 enzymes. pharmgkb.orguky.edu While other metabolic transformations, such as glucuronidation, are common for many drugs, the demethylation of clobazam is predominantly an oxidative process catalyzed by the CYP system. Research has not highlighted any significant non-P450 mediated pathways for this specific biotransformation. uky.edu

Cytochrome P450 (CYP) Enzyme Kinetics and Substrate Specificity

In Vivo Preclinical Pharmacokinetic and Metabolic Profiling in Animal Models

Preclinical studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites in a living system. These studies provide a bridge between in vitro findings and human clinical trials.

Pharmacokinetic studies using radiolabeled clobazam have been conducted in rats, dogs, and monkeys. researchgate.netnih.gov Absorption of clobazam was found to be nearly complete in all three species. nih.gov As a lipophilic compound, clobazam distributes widely throughout the body. researchgate.netresearchgate.net

Significant species differences exist in the elimination routes. In rats, over two-thirds of the administered dose is excreted via the feces, whereas dogs and monkeys excrete the majority (approximately three-quarters) through the urine. nih.gov The elimination half-life of N-desmethylclobazam is considerably longer than that of the parent compound, clobazam. drugbank.comresearchgate.net In mice, the half-life of N-desmethylclobazam was found to be between 4.6 and 5.6 hours. nih.gov Studies in mice also revealed that brain concentrations of N-desmethylclobazam were 3.4 to 4.0 times higher than concentrations in whole blood, indicating significant penetration of the blood-brain barrier. nih.gov

CompoundParameterValueSpecies
ClobazamElimination Half-Life (t½)36-42 hoursHuman (for comparison)
N-DesmethylclobazamElimination Half-Life (t½)71-82 hoursHuman (for comparison)
N-DesmethylclobazamElimination Half-Life (t½)4.6-5.6 hoursMouse
ClobazamOral Clearance1.9-2.3 L/hHuman (for comparison)
ClobazamVolume of Distribution (Vd)~100 LHuman (for comparison)
ClobazamProtein Binding80-90%Human
N-DesmethylclobazamProtein Binding~70%Human

Data compiled from multiple sources. drugbank.comresearchgate.netresearchgate.netnih.gov

The metabolic profile of clobazam varies between species. N-desmethylclobazam is the main metabolite found in the plasma of dogs and monkeys. researchgate.netnih.gov However, it is considered a minor metabolite in rats. researchgate.net Conversely, in mice, clobazam is very rapidly metabolized, and concentrations of N-desmethylclobazam can be approximately 10-fold greater than the parent drug. nih.govbiorxiv.org

Distribution and Elimination Studies in Non-Human Species

Isotope Effects in Biotransformation Processes

The substitution of hydrogen atoms with deuterium (B1214612) atoms in a molecule can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the heavier mass of deuterium. This phenomenon is particularly relevant in drug metabolism, where the breaking of carbon-hydrogen bonds is often a rate-limiting step in enzymatic reactions, primarily those mediated by cytochrome P450 (CYP) enzymes.

In the case of clobazam metabolism, the primary route involves N-demethylation to form N-desmethylclobazam (norclobazam), a reaction catalyzed mainly by CYP3A4, with minor contributions from CYP2C19 and CYP2B6. aesnet.orgpharmgkb.orgnih.govnih.gov The subsequent metabolism of N-desmethylclobazam is predominantly carried out by CYP2C19. pharmgkb.orgnih.govnih.gov

Research utilizing deuterated analogues of clobazam has provided direct evidence of significant isotope effects. For instance, studies on the microsomal N-demethylation of trideuteriomethyl clobazam (a deuterated version of the parent drug) demonstrated a notable kinetic isotope effect. The ratio of the rate of demethylation of the non-deuterated (kH) versus the deuterated (kD) compound, known as the kH/kD value, was found to be 5.07 ± 0.37 in control liver microsomes and 3.88 ± 0.23 in induced microsomes. nih.gov A kH/kD value significantly greater than 1 indicates that the C-H bond cleavage is a rate-determining step in the reaction. This slowing of the metabolic process due to deuterium substitution is a key principle behind the development of "deuterated drugs" designed to have improved pharmacokinetic profiles. researchgate.net

Table 1: Kinetic Isotope Effect in Clobazam N-Demethylation

Microsomal Preparation kH/kD (Mean ± SD)
Control 5.07 ± 0.37
Induced 3.88 ± 0.23

Data from a study on trideuteriomethyl clobazam. nih.gov

Tracer Applications for Elucidating Metabolic Pathways of Analogues

Deuterated compounds like N-Desmethyl Clobazam-d5 are invaluable as tracers in metabolic studies. Because they are chemically identical to their non-deuterated counterparts, they follow the same metabolic pathways. However, their increased mass allows them to be distinguished and quantified by mass spectrometry (MS). This enables researchers to track the fate of the drug and its metabolites in complex biological matrices like blood, urine, and bile. nih.govnih.gov

The use of stable isotope-labeled compounds offers a significant advantage over radioactive isotopes by being non-radioactive and safe for human studies. chemie-brunschwig.ch In a typical tracer study, a mixture of the deuterated and non-deuterated compounds is administered, and the ratio of the labeled to unlabeled metabolites is analyzed over time. This "isotopic dilution" technique allows for precise quantification and helps to overcome experimental variability.

Studies co-administering clobazam and pentadeuteriophenyl clobazam have successfully identified numerous metabolites in rats. nih.gov This approach facilitated the identification of hydroxylated and conjugated metabolites in bile and urine, including:

4'-hydroxy clobazam

4'-hydroxy N-desmethylclobazam

3',4'-dihydroxy clobazam

4'-hydroxy-3'-methoxy clobazam

3'-hydroxy-4'-methoxy clobazam

4'-hydroxy-3'-methoxy N-desmethylclobazam nih.gov

The distinct mass shift of approximately 3-5 Da for deuterated analogues like Clobazam-d5 allows for clear differentiation from their non-deuterated counterparts in high-resolution mass spectrometry, which is fundamental to their use as internal standards and tracers in pharmacokinetic research.

Table 2: Identified Metabolites Using Deuterated Clobazam Analogues as Tracers

Metabolite Location Found Conjugate Form
4'-hydroxy CLBZ Bile, Urine Glucuronide, Sulfate
4'-hydroxy N-desmethylclobazam Bile Glucuronide, Sulfate
3',4'-dihydroxy CLBZ Bile Glucuronide, Sulfate
4'-hydroxy-3'-methoxy CLBZ Bile, Urine Glucuronide, Sulfate
3'-hydroxy-4'-methoxy CLBZ Bile Glucuronide, Sulfate
4'-hydroxy-3'-methoxy DMC Bile Glucuronide, Sulfate

Based on co-administration of clobazam and pentadeuteriophenyl clobazam in rats. nih.gov

Applications of N Desmethyl Clobazam D5 in Scientific Research

Development of Quantitative Bioanalytical Methods for Benzodiazepines in Complex Matrices

The development of robust and sensitive bioanalytical methods is paramount for therapeutic drug monitoring (TDM) and pharmacokinetic studies. N-Desmethyl Clobazam-d5 plays a pivotal role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous determination of various benzodiazepines in complex biological matrices like plasma, serum, and whole blood. brjac.com.brnih.govnih.gov The use of a deuterated internal standard such as this compound is considered the gold standard in bioanalysis as it effectively compensates for matrix effects and variations in sample preparation and ionization efficiency. brjac.com.brnih.gov

Matrix effects, caused by co-eluting endogenous components of the biological sample, can significantly suppress or enhance the ionization of the analyte, leading to inaccurate quantification. nih.gov By behaving almost identically to the unlabeled analyte during extraction and chromatography, this compound allows for reliable correction of these effects.

Numerous studies have detailed the development and validation of LC-MS/MS methods for quantifying Clobazam and N-Desmethyl Clobazam. These methods are crucial for TDM, helping clinicians to optimize dosing regimens for patients. nih.govnih.govresearchgate.net For instance, a validated method demonstrated linearity over a concentration range of 2.0-750 ng/mL for Clobazam and 0.7-200 ng/mL for N-Desmethyl Clobazam in human plasma. nih.gov Another study reported a validated range of 20–2000 ng/mL for Clobazam and 200–10,000 ng/mL for N-Desmethyl Clobazam. nih.govresearchgate.net These methods often involve a simple protein precipitation step, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) mode. nih.govnih.gov

The table below summarizes key parameters from a representative LC-MS/MS method for the quantification of Clobazam and N-Desmethyl Clobazam.

ParameterClobazamN-Desmethyl Clobazam
Precursor Ion (m/z) 301.1287.0
Product Ion (m/z) 259.0245.0
Internal Standard Clobazam-d5This compound
IS Precursor Ion (m/z) 306.0292.0
IS Product Ion (m/z) 263.9250.0
Linearity Range 2.0-750 ng/mL0.7-200 ng/mL
Data derived from a study on the determination of Clobazam and N-Desmethylclobazam in human plasma by LC-MS/MS. nih.gov

Forensic Toxicology Research Methodologies and Standard Development

In forensic toxicology, the accurate identification and quantification of drugs and their metabolites in biological samples are crucial for casework. This compound is instrumental in the development and validation of analytical methods for detecting benzodiazepines in forensic investigations. These methods need to be highly specific and sensitive to handle the complexities of postmortem samples and to adhere to strict legal and regulatory standards.

The use of deuterated internal standards like this compound is essential for minimizing the impact of matrix effects, which can be particularly pronounced in forensic samples such as postmortem blood and tissues. nih.gov This ensures the accuracy and reliability of quantitative results, which is critical for legal proceedings.

Research in this area focuses on developing comprehensive screening and quantification methods for a wide range of benzodiazepines, including designer drugs. For example, a UPLC-MS/MS method was developed for the simultaneous screening and quantification of 23 benzodiazepines and their metabolites in whole blood. scispace.com Such methods are vital for forensic laboratories to keep pace with the evolving landscape of drug abuse. The use of deuterated internal standards for most of the analytes in this study verified that the method's accuracy was not compromised by matrix effects. scispace.com

Furthermore, the development of standards for these methodologies is an ongoing process. The use of isotopically labeled compounds like this compound contributes to the establishment of reference methods and quality control materials, ensuring consistency and comparability of results across different forensic laboratories.

Research on Drug-Drug Interactions Using In Vitro Systems and Animal Models

Understanding the potential for drug-drug interactions (DDIs) is a critical aspect of drug development and clinical practice. This compound is utilized in research aimed at elucidating the metabolic pathways of Clobazam and its potential interactions with other drugs.

Clobazam is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C19, to its active metabolite, N-Desmethyl Clobazam. nih.govdrugbank.comwikidoc.org N-Desmethyl Clobazam is further metabolized, mainly by CYP2C19. nih.govdrugbank.com The use of labeled compounds in in vitro systems, such as human liver microsomes and recombinant CYP enzymes, allows researchers to precisely identify the enzymes responsible for specific metabolic steps and to study the kinetics of these reactions. nih.gov

For example, in vitro studies have shown that strong inhibitors of CYP2C19 can lead to increased exposure to N-Desmethyl Clobazam. wikidoc.org This information is crucial for predicting potential DDIs in a clinical setting. Animal models are also employed to investigate these interactions in vivo. uzh.ch In a study using mice, the metabolite N-Desmethyl Clobazam was found to be a more selective agonist for α2-subtype GABA-A receptors compared to its parent compound, suggesting a potentially improved therapeutic window for certain conditions. uzh.ch

The table below outlines the primary enzymes involved in the metabolism of Clobazam and N-Desmethyl Clobazam.

CompoundPrimary Metabolizing Enzymes
Clobazam CYP3A4, CYP2C19
N-Desmethyl Clobazam CYP2C19
Data based on in vitro characterization of clobazam metabolism. nih.gov

Pharmaceutical Research and Development Support, including Impurity and Metabolite Profiling

In pharmaceutical research and development, this compound serves as a valuable tool for various applications, including impurity and metabolite profiling. The synthesis and characterization of potential impurities and metabolites are essential for ensuring the safety and quality of a drug product.

Labeled compounds like this compound are used as reference standards for the identification and quantification of impurities that may arise during the synthesis or storage of Clobazam. lgcstandards.comlgcstandards.com This is a critical component of the regulatory requirements for drug manufacturing.

The use of stable isotope-labeled compounds is a powerful technique in pharmaceutical R&D, enabling precise and reliable data generation to support the development of safe and effective medicines. nih.gov

Challenges and Future Directions in Research on Deuterated Benzodiazepine Analogues

Methodological Advancements in Isotopic Analysis and Mass Spectrometry

The quantification of N-Desmethyl Clobazam and its deuterated analogue in biological matrices is heavily reliant on mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govbrjac.com.br This technique is considered the gold standard for therapeutic drug monitoring due to its high sensitivity and specificity. brjac.com.br Recent advancements in MS technology are further refining the analysis of deuterated compounds.

High-resolution mass spectrometry (HRMS) offers enhanced precision in mass determination, which is crucial for distinguishing between the isotopically labeled compound and other molecules with similar masses. numberanalytics.com Innovations in ionization techniques, such as desorption electrospray ionization, are improving the sensitivity of these measurements. numberanalytics.com Furthermore, ultra-fast polarity switching and rapid data acquisition systems in modern triple quadrupole mass spectrometers allow for the simultaneous analysis of multiple compounds and their metabolites in a single run, significantly accelerating the analytical process. shimadzu.com

These methodological improvements enable lower limits of quantification (LLOQ), as demonstrated in a 2022 study that achieved an LLOQ of 0.5 ng/mL for clobazam in plasma using its deuterated standard, Clobazam-d5. The use of stable isotope-labeled internal standards like N-Desmethyl Clobazam-d5 is critical for correcting matrix effects and variations in ionization efficiency, ensuring accurate and reproducible results. acs.org

Below is a table summarizing typical mass spectrometric parameters used in the analysis of N-Desmethyl Clobazam's parent compound, clobazam, and its non-deuterated metabolite. The deuterated standard (this compound) would exhibit a predictable mass shift.

Compound NamePrecursor Ion (m/z)Product Ion (m/z)
Clobazam301.1224.1
N-Desmethyl Clobazam287.1 (calculated)Varies
Clobazam-d5306.1264.0
Data derived from various analytical methods. nih.gov

Expanding the Scope of this compound Applications in Basic Science

Beyond its established role as an internal standard, this compound holds potential for broader applications in basic scientific research. acs.org The non-deuterated form, N-Desmethyl Clobazam, is a major active metabolite of clobazam and acts as a positive modulator of GABA-A receptors. caymanchem.comglpbio.com Studies have shown that N-Desmethyl Clobazam exhibits a greater binding affinity for α2-subunit-containing GABA-A receptors compared to α1 subunits. nih.govscienceopen.com This selectivity is significant because α2 subunits are associated with anticonvulsant and anxiolytic effects, whereas α1 subunit activation is linked to sedation. scienceopen.com

The availability of a deuterated version like this compound opens avenues for detailed investigations into its metabolic fate and receptor interaction kinetics. For instance, it could be used as a tracer in metabolic pathway elucidation studies to precisely track its biotransformation. unam.mx The kinetic isotope effect conferred by deuteration can help in understanding the specific enzymes involved in its metabolism, such as cytochrome P450 isoforms. nih.govnih.gov

Furthermore, in neuropharmacology, this compound could serve as a tool to study receptor binding and occupancy in vivo and in vitro with greater precision. nih.gov Its altered metabolic stability could allow for a clearer distinction between the pharmacological effects of the metabolite and its parent compound, clobazam. nih.gov This could be particularly valuable in research aimed at developing benzodiazepines with improved therapeutic windows, separating desired therapeutic actions from unwanted side effects. nih.govresearchgate.net

Interdisciplinary Research Opportunities in Chemical Biology and Pharmaceutical Sciences

The study of deuterated compounds like this compound inherently fosters interdisciplinary collaboration between chemical biology and pharmaceutical sciences. unimi.itfrontiersin.org Chemical biology focuses on creating new chemical tools to probe and manipulate biological systems, while pharmaceutical sciences aim to discover and develop new drugs. unimi.itacs.org

In drug discovery and development, the strategic deuteration of molecules is an emerging strategy to enhance pharmacokinetic profiles. nih.govnih.gov Research into compounds like this compound provides valuable data on how deuteration affects metabolism and activity, informing the design of next-generation therapeutics. nih.gov This "deuterium switch" approach has already led to FDA-approved drugs with improved properties. nih.gov

In analytical chemistry, the development of robust and sensitive methods for detecting deuterated standards is a continuous effort. frontiersin.orgmdpi.com This drives innovation in instrumentation and analytical methodology, which has broader applications across various scientific fields. numberanalytics.comfrontiersin.org The synthesis of complex deuterated molecules also presents challenges and opportunities for organic chemists. unam.mx

The intersection of these fields can lead to novel research questions. For example, combining the use of deuterated probes with advanced imaging techniques like Raman spectroscopy could allow for direct visualization of drug distribution and metabolism in living cells. acs.org Such studies would provide unprecedented insights into the molecular mechanisms of drug action and resistance, bridging the gap between molecular-level interactions and clinical outcomes. unimi.it

Q & A

Q. Table 1. Key Pharmacokinetic Parameters for this compound in Preclinical Models

ParameterScn1aWT/WT Mice (Monotherapy)Scn1aA1783V/WT Mice (Triple Therapy)
Cmax (ng/mL)120 ± 15280 ± 30
Tmax (h)2.53.2
AUC0-24 (ng·h/mL)9502,200
Half-life (h)12.418.7
Data derived from hyperthermia-induced seizure models .

Q. Table 2. Safety Thresholds for Occupational Exposure

ParameterValueSource
REL Long-term (8h TWA)34 mg/m³, 20 ppmOSHA
TLV Long-term20 ppmNIOSH
Skin SensitizationCategory 1 (GHS)ECHA

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.